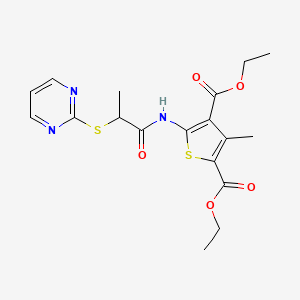

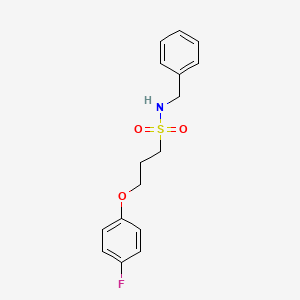

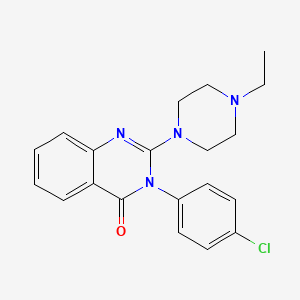

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile, is a type of acrylonitrile derivative. Acrylonitriles are organic compounds containing the acrylonitrile functional group, which consists of a vinyl group attached to a nitrile. These compounds are known for their applications in polymerization reactions to produce various polymeric materials.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the specific compound , they do offer insights into the polymerization of acrylonitrile derivatives. For instance, paper discusses the diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) at elevated temperatures. This suggests that similar initiating compounds could potentially be used to synthesize the compound of interest by substituting the appropriate phenyl and thiazolyl groups.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be complex, as indicated by paper , which describes various substituted acrylonitriles. Although the exact structure of the compound is not detailed, the paper provides information on the molecular arrangements and intermolecular interactions, such as hydrogen bonding, that could be relevant to the compound's structure. For example, the presence of a bromophenyl group in one of the studied molecules suggests that similar halogen interactions could be present in the compound of interest.

Chemical Reactions Analysis

Acrylonitrile derivatives are reactive due to the presence of the nitrile and vinyl groups, which can undergo various chemical reactions. The diradical polymerization mentioned in paper is one such reaction where acrylonitrile can polymerize to form polyacrylonitrile, a material with significant industrial value. The specific reactivity of the compound would depend on the substituents attached to the acrylonitrile group, which could affect its polymerization behavior and the types of polymers it could form.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. For example, the presence of a bromophenyl group could increase the compound's molecular weight and potentially its boiling point. The substituents can also affect the solubility of the compound in various solvents. The kinetic parameters of polymerization, such as the apparent activation energy described in paper , are crucial for understanding the conditions required for the compound's polymerization and the properties of the resulting polymer.

Aplicaciones Científicas De Investigación

Fungicidal Activity

Compounds similar to (E)-2-(4-(4-Bromophenyl)Thiazol-2-yl)-3-(4-Hydroxy-3-Methoxyphenyl)Acrylonitrile have been studied for their biological activities. For instance, Shen De-long (2010) synthesized novel thiazolylacrylonitriles and found that these compounds exhibited significant fungicidal activity, particularly against Colletotrichum gossypii, with growth inhibition rates above 50% for several compounds at a concentration of 25 mg/L (Shen De-long, 2010).

Potential in Photodynamic Therapy

A study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with Schiff base groups containing thiazole. These compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them potentially valuable as Type II photosensitizers in photodynamic therapy for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Studies

N. A. Pakholka et al. (2021) conducted a study on the synthesis and structure of acrylonitrile derivatives, including those with thiazole rings. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various fields (Pakholka et al., 2021).

Photophysical Properties

Research by Milind R. Shreykar, Amol G. Jadhav, and N. Sekar (2017) focused on the synthesis of novel coumarin thiazole hybrid dyes. These compounds exhibited notable photophysical properties in various solvents, making them interesting for studies in fields such as optoelectronics and materials science (Shreykar, Jadhav, & Sekar, 2017).

Antimicrobial Activities

A study by S. Bharti, G. Nath, R. Tilak, and S. Singh (2010) synthesized and evaluated the antimicrobial activities of novel Schiff bases containing a 2,4-disubstituted thiazole ring. This research suggests potential applications of such compounds in developing new antimicrobial agents (Bharti, Nath, Tilak, & Singh, 2010).

Anticancer Properties

Yulia Matiichuk et al. (2022) explored the synthesis and anticancer properties of acrylonitrile derivatives. This study contributes to the ongoing research in developing new anticancer agents and understanding their mechanisms of action (Matiichuk et al., 2022).

Propiedades

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O2S/c1-24-18-9-12(2-7-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQKATSXSZCWKK-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

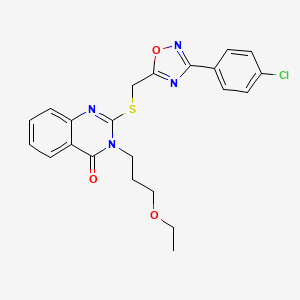

![ethyl 2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3004282.png)

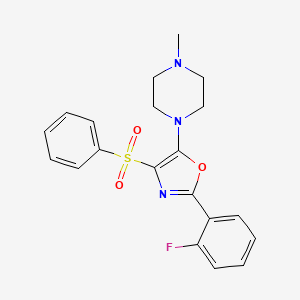

![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3004285.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)